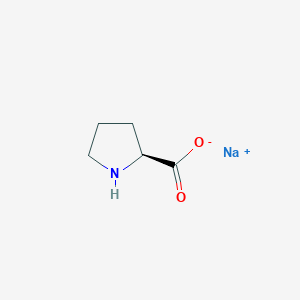

sodium;(2S)-pyrrolidine-2-carboxylate

Description

Sodium;(2S)-pyrrolidine-2-carboxylate is the sodium salt of the methyl ester derivative of L-proline, a naturally occurring amino acid. The parent compound, methyl (2S)-pyrrolidine-2-carboxylate (CAS 2577-48-2), is a chiral five-membered heterocycle with a carboxylate ester group at the 2-position . Its sodium salt form enhances solubility in aqueous media, making it valuable in pharmaceutical formulations. For instance, fosinopril sodium (CAS 88889-14-9), a derivative of this compound, is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension .

Properties

IUPAC Name |

sodium;(2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTQWXGMRNLXQC-WCCKRBBISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;(2S)-pyrrolidine-2-carboxylate can be synthesized through the neutralization of proline with sodium hydroxide. The reaction typically involves dissolving proline in water and then adding sodium hydroxide to the solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In industrial settings, the production of sodium;(2S)-pyrrolidine-2-carboxylate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques, such as crystallization and filtration, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Sodium;(2S)-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other forms, such as its corresponding alcohol.

Substitution: The pyrrolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyproline, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Mechanism of Action

Sodium (2S)-pyrrolidine-2-carboxylate is being investigated for its potential as a lead compound in drug discovery, particularly targeting neurological disorders and cancer treatment. Its structural features allow for interactions with various biological targets, including receptors and enzymes. Interaction studies have demonstrated its binding affinity to specific targets, which is crucial for understanding its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantitatively assess these interactions.

1.2 Anticancer Activity

Recent studies highlight the anticancer properties of pyrrolidine derivatives. For example, research on similar compounds has shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma). The following table summarizes key findings regarding the anticancer activity of related compounds:

| Compound | Cell Line | Viability (%) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Sodium (2S)-pyrrolidine-2-carboxylate | A549 | 75% at 100 µM | Not specified | Induction of apoptosis |

| 5-Oxopyrrolidine derivative | A549 | 66% at 100 µM | Not specified | Enhanced cytotoxicity |

These findings indicate that sodium (2S)-pyrrolidine-2-carboxylate may induce apoptosis in cancer cells, suggesting its potential utility in cancer therapy.

1.3 Antimicrobial Properties

The antimicrobial efficacy of sodium (2S)-pyrrolidine-2-carboxylate derivatives has also been explored. The following table outlines the antimicrobial activity against various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Sodium (2S)-pyrrolidine-2-carboxylate derivatives | MRSA | MIC < 16 µg/mL | Bactericidal |

| Novel derivatives with hydrazone moiety | E. coli | MIC < 32 µg/mL | Bactericidal |

These studies suggest that sodium (2S)-pyrrolidine-2-carboxylate exhibits significant activity against multidrug-resistant bacteria, making it a candidate for further development in antimicrobial therapies .

3.1 Versatile Building Block

As a versatile building block, sodium (2S)-pyrrolidine-2-carboxylate can be utilized in organic synthesis to create complex molecules through multi-step reactions. Its unique structure allows for functionalization that can lead to the development of new compounds with desired biological activities.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of sodium (2S)-pyrrolidine-2-carboxylate on cancer cell lines, demonstrating significant anticancer activity while maintaining low toxicity towards normal cells. This suggests a favorable therapeutic window for potential clinical applications .

Case Study 2: Addressing Antimicrobial Resistance

Research focused on developing novel derivatives of sodium (2S)-pyrrolidine-2-carboxylate to combat antimicrobial resistance showed promising results against resistant strains, highlighting its potential as a new therapeutic agent in infectious disease treatment .

Mechanism of Action

The mechanism of action of sodium;(2S)-pyrrolidine-2-carboxylate involves its incorporation into proteins and peptides. The pyrrolidine ring structure influences the folding and stability of proteins, making it essential for proper protein function. The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include variations in ester groups, substituents, counterions, and functional modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : Sodium salts (e.g., sodium;(2S)-pyrrolidine-2-carboxylate) exhibit higher water solubility compared to hydrochloride salts (e.g., ethyl pyrrolidine-2-carboxylate HCl) due to ionic dissociation .

- Melting Points : Methyl-substituted derivatives (e.g., methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl) typically show higher melting points (155–157°C) than unsubstituted esters .

- Chirality: All compounds retain the (2S) configuration, critical for biological activity in pharmaceuticals like fosinopril .

Stability and Reactivity

Q & A

Q. What are the standard synthetic routes for sodium (2S)-pyrrolidine-2-carboxylate?

The compound is typically synthesized via alkaline hydrolysis of its methyl ester precursor (e.g., methyl (2S)-pyrrolidine-2-carboxylate). For example, a solution of the ester in ethanol can be treated with sodium hydroxide or sodium borohydride under controlled conditions to yield the sodium carboxylate salt . Reaction optimization should focus on pH, temperature, and stoichiometry to avoid racemization and ensure stereochemical integrity.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of sodium (2S)-pyrrolidine-2-carboxylate?

- NMR Spectroscopy : and NMR can confirm stereochemistry and detect impurities. For instance, the ester precursor’s NMR shows characteristic methoxy ( ppm) and pyrrolidine backbone signals ( ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. Crystallographic data should be cross-validated with spectroscopic results to resolve ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with typical parent ion peaks for derivatives (e.g., [M+Na] at m/z 457.1889) .

Q. How can researchers ensure the stability of sodium (2S)-pyrrolidine-2-carboxylate in aqueous solutions?

The compound’s solubility and stability depend on pH and temperature. Solubility in water is ~6.28 mM at 25°C, but degradation may occur under acidic or high-temperature conditions. Buffered solutions (pH 7–9) and storage at ≤–20°C are recommended. Pre-formulation studies should include stability assays (e.g., HPLC monitoring) .

Advanced Research Questions

Q. What strategies are employed for stereoselective synthesis of sodium (2S)-pyrrolidine-2-carboxylate derivatives?

Chiral auxiliaries or enantioselective catalysis can enhance stereochemical control. For example:

- Asymmetric Hydrogenation : Pd/C catalysts under hydrogen gas selectively reduce prochiral intermediates (e.g., tert-butyl esters) to yield (2S)-configured products .

- Dynamic Kinetic Resolution : Use of chiral ligands (e.g., BINAP) in decarboxylative cross-coupling reactions retains stereochemistry .

- Protection/Deprotection : Tosyl or benzyloxycarbonyl (Cbz) groups protect reactive sites during synthesis, as demonstrated in tert-butyl ester preparations .

Q. How can computational methods aid in studying sodium (2S)-pyrrolidine-2-carboxylate’s reactivity?

- Density Functional Theory (DFT) : Predicts transition states for decarboxylation or nucleophilic reactions.

- Molecular Docking : Screens potential biological targets (e.g., enzyme active sites) by modeling hydrogen bonding between the carboxylate group and receptor residues .

- Crystal Structure Prediction (CSP) : SHELXD/SHELXE software generates plausible crystal packing models, aiding polymorph identification .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

- Multi-Technique Validation : Cross-check X-ray data with solid-state NMR or IR to resolve discrepancies in bond lengths or angles .

- Error Analysis : Refine SHELXL parameters (e.g., thermal displacement factors) iteratively to minimize R-factor deviations .

- Isotopic Labeling : - or -labeled analogs clarify ambiguous NMR signals in complex mixtures .

Q. What role does sodium (2S)-pyrrolidine-2-carboxylate play in catalytic systems?

The carboxylate group can act as:

- Ligand : Coordinates to transition metals (e.g., Pd, Mg) in cross-coupling reactions, enhancing catalytic efficiency .

- Base : Facilitates deprotonation in aldol condensations or Michael additions.

- Template : Directs stereochemistry in multicomponent reactions (e.g., Ugi reactions) via hydrogen-bonding networks .

Methodological Considerations

Q. What experimental precautions are necessary when handling sodium (2S)-pyrrolidine-2-carboxylate?

- Moisture Sensitivity : Store in anhydrous conditions (desiccator or inert atmosphere).

- pH Control : Use buffered solutions to prevent unwanted protonation/deprotonation during biological assays .

- Safety Protocols : Despite low acute toxicity, use fume hoods and PPE to avoid inhalation/contact .

Q. How to design a high-throughput screening assay for derivatives of sodium (2S)-pyrrolidine-2-carboxylate?

- Automated Synthesis : Employ robotic liquid handlers for parallel reactions (e.g., ester hydrolysis, amidation).

- Analytical Workflow : Couple LC-MS with cheminformatics tools (e.g., OpenBabel) for rapid structural validation .

- Biological Testing : Use microplate readers to assess inhibition of target enzymes (e.g., cathepsin B) at varying concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.